molecular formula C15H16N6O B2848593 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380034-39-7

3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2848593
CAS RN: 2380034-39-7
M. Wt: 296.334
InChI Key: RNWBCZZVNDBCKU-UHFFFAOYSA-N
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Description

3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile, also known as MP-10, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile exerts its pharmacological effects by inhibiting the activity of PKC enzymes, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. PKC enzymes are activated by various stimuli, including growth factors, cytokines, and stress signals. 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile inhibits the activity of PKC enzymes by binding to their regulatory domain, which prevents their activation and downstream signaling.
Biochemical and Physiological Effects:
3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been found to induce apoptosis and inhibit cell proliferation in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins. 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile has also been found to improve insulin sensitivity and glucose metabolism in diabetic animal models by increasing glucose uptake in skeletal muscle and adipose tissue. In addition, it has been shown to reduce myocardial damage and improve cardiac function in animal models of ischemia-reperfusion injury by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile has several advantages as a research tool, including its high potency and selectivity for PKC enzymes, which allows for precise modulation of downstream signaling pathways. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, there are also some limitations to its use, including its potential toxicity and off-target effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile, including its potential therapeutic applications in various diseases, as well as its use as a research tool for studying PKC signaling pathways. One area of interest is its potential use as a cancer therapy, either alone or in combination with other chemotherapeutic agents. Another area of research is its potential use in treating diabetic complications, such as neuropathy and retinopathy. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile and its downstream signaling pathways, which could lead to the development of more potent and selective PKC inhibitors.

Synthesis Methods

The synthesis of 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile involves a series of chemical reactions, starting with the reaction of 5-methylpyrimidine-2-carbaldehyde with piperidine to obtain 4-(5-methylpyrimidin-2-yl)piperidine. This intermediate is then reacted with 2-chloropyrazine to obtain 3-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile. The final product is obtained after purification and characterization using various spectroscopic techniques.

Scientific Research Applications

3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile has also been found to improve insulin sensitivity and glucose metabolism in diabetic animal models. In addition, it has been shown to have cardioprotective effects by reducing myocardial damage and improving cardiac function in animal models of ischemia-reperfusion injury.

properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-11-9-19-15(20-10-11)22-12-2-6-21(7-3-12)14-13(8-16)17-4-5-18-14/h4-5,9-10,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWBCZZVNDBCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrazine-2-carbonitrile

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